molecular formula C21H24N2O B5140019 (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol

Cat. No.: B5140019
M. Wt: 320.4 g/mol
InChI Key: ATZIDGRZRBSITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol is a complex organic compound that features a phenylmethanol core substituted with 2,5-dimethylphenyl and 2-ethyl-1-methyl-1H-imidazol-5-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of 2,5-dimethylphenyl with benzyl chloride, followed by the introduction of the imidazole ring through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired phenylmethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dimethylphenyl)(2-methyl-1H-imidazol-5-yl)phenylmethanol
  • (2,5-dimethylphenyl)(2-ethyl-1H-imidazol-5-yl)phenylmethanol
  • (2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-4-yl)phenylmethanol

Uniqueness

(2,5-dimethylphenyl)(2-ethyl-1-methyl-1H-imidazol-5-yl)phenylmethanol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the 2,5-dimethylphenyl and 2-ethyl-1-methyl-1H-imidazol-5-yl groups provides a distinct structural framework that can lead to unique interactions and applications compared to its similar compounds.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(2-ethyl-3-methylimidazol-4-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-5-20-22-14-19(23(20)4)21(24,17-9-7-6-8-10-17)18-13-15(2)11-12-16(18)3/h6-14,24H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZIDGRZRBSITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.